Rasagiline Mesylate is a selective and irreversible inhibitor of Monoamine Oxidase B (MAO-B), an enzyme involved in the breakdown of dopamine in the brain. [ [] ] This selectivity for MAO-B makes it a valuable therapeutic agent in the treatment of Parkinson's Disease, a neurodegenerative disorder characterized by dopamine deficiency. [ [] ] Rasagiline-13C3 Mesylate, its isotopically labelled counterpart, could potentially serve as a valuable tool in pharmacokinetic and metabolic studies due to the presence of three carbon-13 isotopes.
Rasagiline-13C3 Mesylate is an isotopically labeled derivative of rasagiline mesylate, specifically featuring carbon-13 isotopes. Rasagiline itself is a selective and irreversible inhibitor of mitochondrial monoamine oxidase B (MAO-B), primarily utilized in the treatment of Parkinson's disease. The mesylate form enhances its solubility and stability, making it suitable for pharmaceutical applications. Rasagiline-13C3 Mesylate serves as an internal standard in analytical techniques such as gas chromatography and liquid chromatography-mass spectrometry, facilitating the quantification of rasagiline in biological samples .
Rasagiline-13C3 Mesylate is classified as a pharmaceutical compound under the category of monoamine oxidase inhibitors. It is derived from the racemic mixture of rasagiline, which itself is synthesized from propargylamine. The compound can be sourced from chemical suppliers specializing in isotopically labeled compounds and pharmaceuticals .
The synthesis of Rasagiline-13C3 Mesylate involves several key steps:
Rasagiline-13C3 Mesylate has a complex molecular structure characterized by its carbon framework and functional groups. The molecular formula for Rasagiline-13C3 Mesylate is with a molecular weight of approximately 337.42 g/mol. The presence of carbon-13 isotopes allows for enhanced detection in analytical methods, providing insights into metabolic pathways and pharmacokinetics .
The structural integrity of Rasagiline-13C3 Mesylate can be confirmed through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These methods help elucidate the compound's stereochemistry and confirm its identity during synthesis and quality control processes .
Rasagiline-13C3 Mesylate can participate in several chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Rasagiline-13C3 Mesylate primarily functions as an irreversible inhibitor of mitochondrial monoamine oxidase B (MAO-B). By inhibiting this enzyme, the compound prevents the breakdown of neurotransmitters such as dopamine, leading to increased extracellular levels in the brain. This mechanism is particularly beneficial in treating Parkinson's disease, where dopamine deficiency is a significant concern .
The compound impacts biochemical pathways involving catecholamines and serotonin degradation. Its action results in neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells .
Rasagiline-13C3 Mesylate appears as a white to off-white crystalline solid that is non-hygroscopic. It exhibits solubility in aqueous media across a physiologically relevant pH range (1.2 - 6.8), which is crucial for its bioavailability in therapeutic applications .
The chemical properties include stability under normal conditions, with no significant polymorphism observed during synthesis or storage. Its reactivity profile allows it to participate in various organic reactions while maintaining structural integrity .
Rasagiline-13C3 Mesylate has several applications across different fields:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: